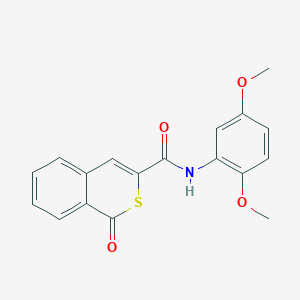

N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

描述

N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic small molecule characterized by a fused isothiochromene ring system (a sulfur-containing heterocycle) with a ketone group at position 1 and a carboxamide substituent at position 3. This compound’s structural uniqueness lies in the combination of the planar isothiochromene core, the polar carboxamide linkage, and the substituted aromatic ring, which may confer distinct physicochemical and biological properties compared to related derivatives.

Synthetic routes for analogous carboxamides often involve coupling reactions between activated carboxylic acids and amines. Structural elucidation of similar molecules typically employs crystallographic tools like SHELX and ORTEP-3 (), which are critical for confirming molecular geometry and intermolecular packing .

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-oxoisothiochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-22-12-7-8-15(23-2)14(10-12)19-17(20)16-9-11-5-3-4-6-13(11)18(21)24-16/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIYKJSVHPTHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isothiochromene core, followed by the introduction of the 2,5-dimethoxyphenyl group and the carboxamide functionality. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-quality products.

化学反应分析

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isothiochromene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

科学研究应用

Chemical Properties and Structure

The molecular formula of N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is C17H17N3O4S. Its structure features a thiochromene ring, which is known for its biological activity, particularly in anticancer and antimicrobial properties.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Various studies have demonstrated that this compound exhibits selective cytotoxicity towards different cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on several human cancer cell lines reported that this compound showed an IC50 value in the low micromolar range against ovarian cancer cells (OVCAR-8) and glioma cells (SNB-19), indicating strong growth inhibition .

| Cell Line | IC50 (µM) | Percent Growth Inhibition |

|---|---|---|

| OVCAR-8 | 5.4 | 85.26 |

| SNB-19 | 6.2 | 86.61 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it is effective against a range of bacterial pathogens.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at approximately 32 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for specific enzymes linked to disease pathways, such as acetylcholinesterase, which is relevant in neurodegenerative diseases.

Case Study: Enzyme Activity

A study highlighted that derivatives of isothiochromenes could inhibit acetylcholinesterase with IC50 values ranging from 10 to 25 µM, suggesting potential therapeutic implications for treating Alzheimer's disease .

作用机制

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound used.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide with structurally related compounds, focusing on key heterocycles, substituents, and functional groups:

| Compound Name | Core Heterocycle | Substituents/Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound (Target) | Isothiochromene | 1-oxo, 3-carboxamide, 2,5-dimethoxyphenyl | Planar fused-ring system; electron-rich aromatic group; polar carboxamide linkage |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Compound 1) | Benzothiazole | 2-acetamide, 6-CF3, phenyl | Electron-withdrawing CF3 group; smaller heterocycle; non-planar acetamide linkage |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | Benzothiazole | 2-acetamide, 6-CF3, 2,5-dimethoxyphenyl | Combines CF3 and dimethoxyphenyl; dual electronic effects (EWG + EDG) |

Physicochemical Properties

However, the 1-oxo group and carboxamide may improve aqueous solubility via hydrogen bonding . Patent compounds with trifluoromethyl (CF3) groups (e.g., Patent Compound 1) exhibit greater metabolic stability but reduced solubility due to the hydrophobic CF3 moiety .

Electronic Effects :

- The 2,5-dimethoxyphenyl group in the target compound provides electron-donating effects, which could enhance interactions with aromatic residues in biological targets. In contrast, CF3-substituted benzothiazoles (Patent Compounds 1–4) introduce strong electron-withdrawing effects, altering charge distribution and binding affinities .

Stability and Metabolic Profile

- The 1-oxo group in the target compound could render it susceptible to enzymatic reduction, whereas CF3 groups in Patent Compounds resist metabolic degradation. The sulfur atom in isothiochromene might undergo oxidation, unlike the more stable benzothiazole sulfur .

Research Findings and Gaps

生物活性

N-(2,5-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H21N3O5S

- Molecular Weight : 429.49 g/mol

- CAS Number : Not specifically listed in the available sources.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It could modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration.

- Cytoprotective Properties : Studies suggest that this compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes management.

Biological Activity Data

Case Study 1: Cytoprotection in Pancreatic β-cells

A study investigated the protective effects of this compound on pancreatic β-cells exposed to ER stress. The findings indicated that the compound significantly improved cell viability under stress conditions, with an EC50 value indicating effective concentration levels for cytoprotection. The maximum activity was reported at 97% rescue from cell death induced by tunicamycin (Tm), suggesting strong cytoprotective capabilities .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of this compound. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro, indicating a potential role in managing inflammatory diseases . The study utilized various concentrations of the compound and measured cytokine levels using ELISA assays.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in treating conditions like diabetes and inflammatory diseases. Its ability to protect pancreatic β-cells from ER stress and reduce inflammation positions it as a promising candidate for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。